

Toxicological Profile of Topical Dihydroxyacetone (Vegetan): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vegetan*

Cat. No.: *B1167554*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyacetone (DHA), commercially known as **Vegetan**, is a simple carbohydrate and the primary active ingredient in sunless tanning products. Its mechanism of action involves a non-enzymatic Maillard reaction with amino acids in the stratum corneum, producing melanoidins that impart a brown color to the skin.^{[1][2]} While generally considered safe for topical application, a comprehensive understanding of its toxicological profile is essential for risk assessment and the development of safe and effective formulations. This guide provides a detailed overview of the toxicology of topical DHA, summarizing key data on cytotoxicity, genotoxicity, skin irritation and sensitization, and inhalation toxicity. Experimental protocols for pivotal studies are detailed, and key mechanistic pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological effects.

Acute and Chronic Toxicity

Acute Toxicity

DHA exhibits a low acute toxicity profile. The acute oral LD50 in rats is reported to be greater than 16,000 mg/kg body weight.^{[3][4]} The inhalation LC50 is above the limit test threshold of 5 mg/L for a 4-hour exposure in rats, indicating low acute toxicity via the inhalation route as well.^{[3][4]}

Repeated Dose Toxicity

In a 90-day oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg body weight/day, which was the highest dose tested.[3][5]

Table 1: Summary of Acute and Repeated Dose Toxicity Data for Dihydroxyacetone

Toxicity Endpoint	Species	Route of Administration	Value	Reference(s)
Acute Oral LD50	Rat	Oral	> 16,000 mg/kg bw	[3][4]
Acute Inhalation LC50	Rat	Inhalation	> 5 mg/L (4-hour)	[3][4]
90-Day Repeated Dose NOAEL	Rat	Oral	1000 mg/kg bw/day	[3][5]

Dermal Toxicity

Skin Irritation

Based on available data, DHA is not considered to be a skin irritant.[3] Studies conducted according to OECD Guideline 404 for Acute Dermal Irritation/Corrosion have supported this conclusion.

Skin Sensitization

DHA is not considered a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted in mice showed DHA to be non-sensitizing.[3]

Table 2: Summary of Dermal Toxicity Data for Dihydroxyacetone

Toxicity Endpoint	Species	Method	Result	Reference(s)
Skin Irritation	Rabbit	OECD Guideline 404	Non-irritant	[3]
Skin Sensitization	Mouse	Local Lymph Node Assay (LLNA)	Non-sensitizer	[3]

Genetic and Cellular Toxicology

Cytotoxicity

In vitro studies have demonstrated that DHA can induce cytotoxicity in various cell lines, including human keratinocytes (NHEK and HaCaT), melanoma cells (A375P), and human embryonic kidney cells (HEK293T). Cytotoxic effects are typically observed at millimolar concentrations.

Table 3: Summary of In Vitro Cytotoxicity Data for Dihydroxyacetone

Cell Line	Exposure Time	IC50 / Cytotoxic Concentration	Assay	Reference(s)
Normal Human Epidermal Keratinocytes (NHEK)	3 hours	Significant viability decrease at 50 mM and 100 mM	CellTiter-Blue® Viability Assay	[6][7][8]
Human Keratinocyte Cell Line (HaCaT)	24 hours	Cell death observed at ≥ 25 mM	Microscopic observation	[9]
Human Melanoma Cells (A375P)	72 hours	Apoptosis detected	Cleavage of PARP-1 and Caspase-3	[10]
Human Embryonic Kidney Cells (HEK293T)	Not specified	IC50 of 2.4 ± 0.3 mM	Not specified	[11]

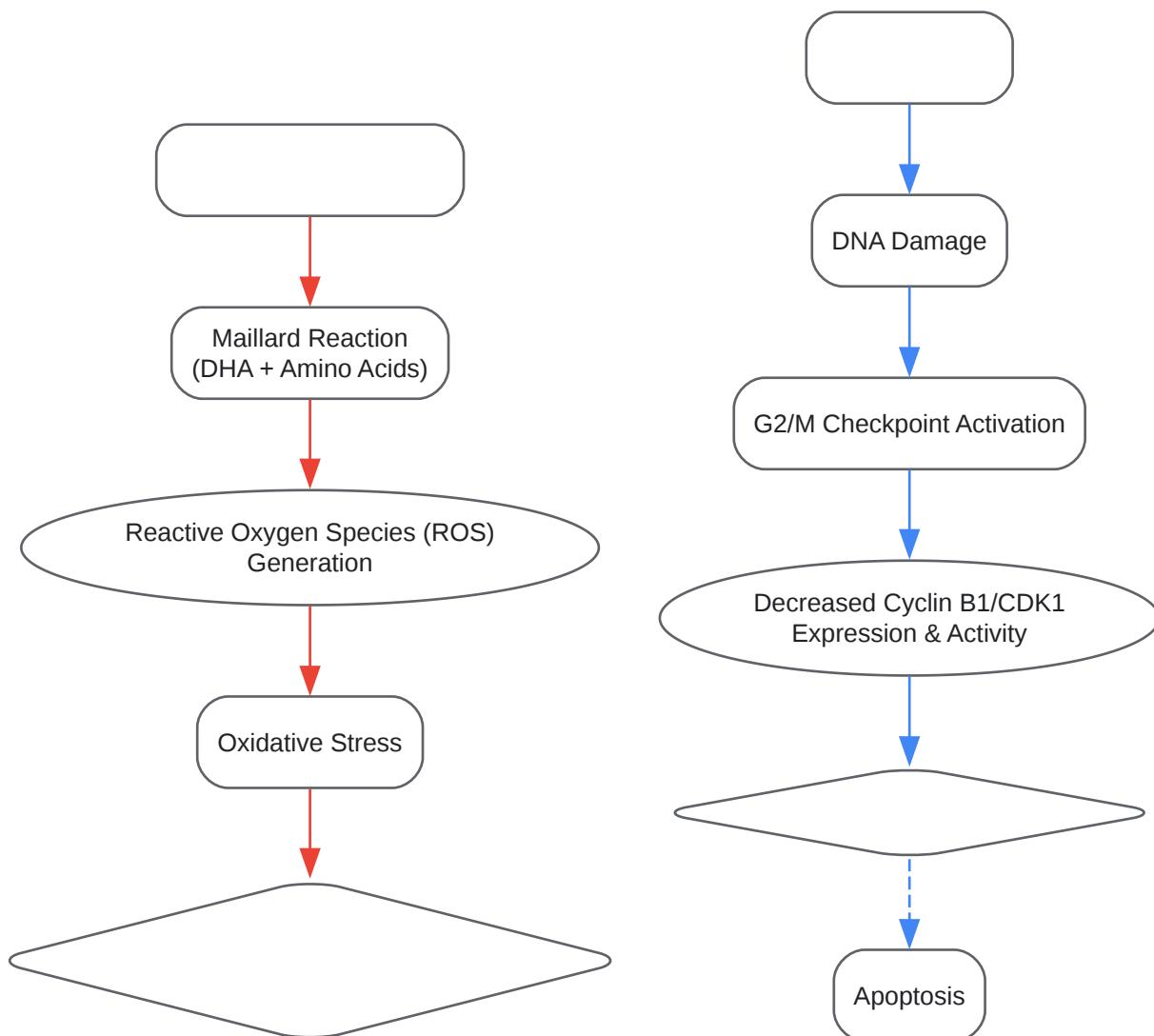
Genotoxicity

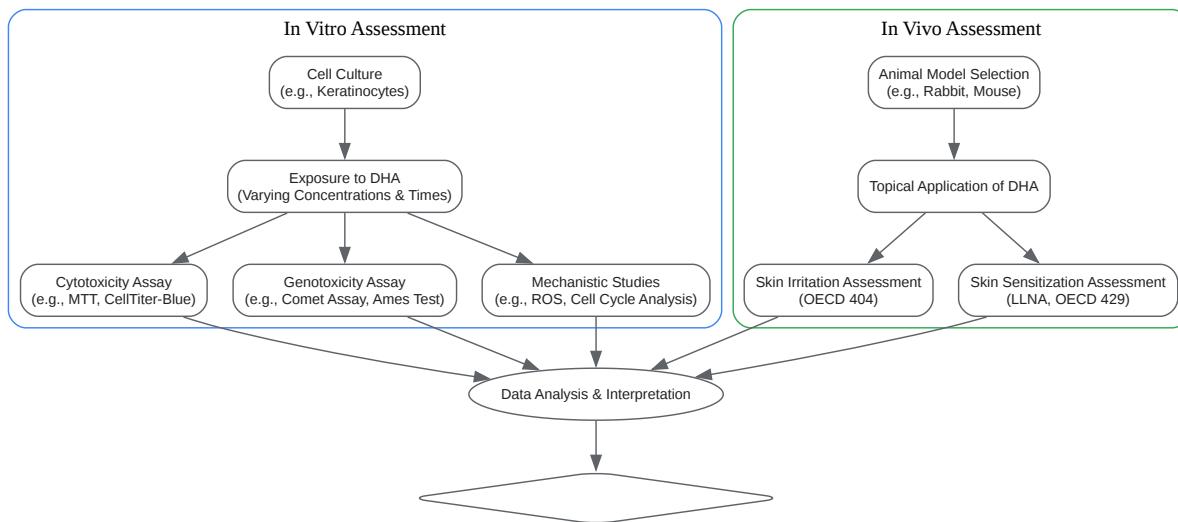
The genotoxicity of DHA is a subject of ongoing research. Some studies indicate that DHA can induce DNA damage, particularly at cytotoxic concentrations. The primary mechanism is thought to be the generation of reactive oxygen species (ROS) during the Maillard reaction.[12][13]

Table 4: Summary of In Vitro Genotoxicity Data for Dihydroxyacetone

Cell Line	Exposure Time	Concentration	Genotoxic Effect	Assay	Reference(s)
Normal Human Epidermal Keratinocytes (NHEK)	3 hours	50 mM	Significant DNA damage	Comet Assay	[6][7][8]
Human Keratinocyte Cell Line (HaCaT)	1 hour	50 mM and 100 mM	Significant DNA damage	Comet Assay	[6][14]
Human Bronchial Epithelial Cells (BEAS-2B)	24 hours	Not specified	DNA adducts (oxidative lesions)	Repair Assisted Damage Detection (RADD)	[15]
Hepatocellular Carcinoma Cells (HepG2)	24 hours	Not specified	DNA adducts (crosslink-type lesions)	Repair Assisted Damage Detection (RADD)	[15]

Inhalation Toxicology


The use of DHA in spray-on tanning products has raised concerns about inhalation toxicity. In vitro studies using human air-liquid-interface (ALI) airway epithelial tissue models have shown that DHA can have transient toxic effects, such as decreased cilia beating frequency and MUC5AC secretion.[16][17]


Mechanism of Action and Signaling Pathways

The Maillard Reaction

The primary mechanism of action of DHA on the skin is the Maillard reaction, a non-enzymatic reaction between the ketone group of DHA and the free amino groups of amino acids in the

proteins of the stratum corneum.[1][2][18] This reaction forms complex brown polymers called melanoidins, which are responsible for the temporary "tan."

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroxyacetone, the active browning ingredient in sunless tanning lotions, induces DNA damage, cell-cycle block and apoptosis in cultured HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroxyacetone induces G2/M arrest and apoptotic cell death in A375P melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the respiratory toxicity of dihydroxyacetone using an in vitro human airway epithelial tissue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Toxicological Profile of Topical Dihydroxyacetone (Vegetan): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167554#toxicological-profile-of-topical-dihydroxyacetone-vegetan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com